N-(2-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3/c1-14-11-12-18-16(13-14)20(15-7-3-2-4-8-15)25-21(23-18)24-19-10-6-5-9-17(19)22/h2-13H,1H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHZRNJGKQNXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup
A mixture of 2-amino-5-chlorobenzophenone and 2-chloroaniline is reacted with [Ru(p-cymene)Cl₂]₂ (2.5 mol%) and 1,2-bis(diphenylphosphino)ethane (dppe, 5 mol%) in toluene at 120°C for 24 hours.
Mechanistic Insight :
The ruthenium complex facilitates dehydrogenative coupling, forming the quinazoline ring via C–N bond formation and eliminating H₂O.
Performance Metrics :
-
Yield: 82%
-
Purity: >95% (HPLC)
-
Scalability: Demonstrated at 10 mmol scale
Nucleophilic Substitution-Cyclization Hybrid Approach
This method combines nucleophilic substitution with anthranilic acid derivatives, inspired by protocols for COX-II inhibitors.
Synthesis of Quinazolinone Intermediate
6-Methylanthranilic acid reacts with morpholine-4-carboxamide in HCl to form 6-methylquinazolin-4(3H)-one . The ketone group is displaced by 2-chloroaniline via nucleophilic substitution in DMF at 100°C.
Reaction Table :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | Morpholine-4-carboxamide, HCl | 100°C, 6h | 70% |
| Substitution | 2-Chloroaniline, K₂CO₃ | DMF, 100°C, 12h | 60% |
Comparative Analysis of Methods
Efficiency and Yield
| Method | Steps | Total Yield | Key Advantage |
|---|---|---|---|
| Classical | 3 | 55% | Low-cost reagents |
| Ruthenium | 1 | 82% | High atom economy |
| Hybrid | 2 | 60% | Modular intermediates |
Scalability and Industrial Relevance
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Classical method : Suitable for bulk production but requires stringent temperature control.
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Ruthenium method : Limited by catalyst cost but ideal for small-scale, high-purity synthesis.
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Hybrid approach : Balances cost and efficiency, with intermediates applicable to derivative synthesis.
Reaction Optimization and Purification
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can modify the functional groups on the quinazoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinazoline derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced quinazoline derivatives with modified functional groups.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Overview
The synthesis of N-(2-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine typically involves:
- Starting Materials : 2-chloroaniline, 6-methylquinazoline, and phenylboronic acid.
- Key Reactions :
- Suzuki-Miyaura Coupling : A coupling reaction between 2-chloroaniline and phenylboronic acid using a palladium catalyst to form a phenyl-substituted quinazoline intermediate.
- Amination : The intermediate is then aminated with 6-methylquinazoline to yield the final product.
Chemistry
This compound serves as a crucial building block for synthesizing more complex quinazoline derivatives. These derivatives are explored for their potential pharmaceutical applications, particularly in drug development due to their structural versatility.
Biology
The compound has been studied for its potential as an inhibitor of specific enzymes and receptors involved in various biological processes. Notably, it may inhibit tyrosine kinases, which are critical in cell signaling pathways associated with cancer proliferation and inflammation .
Medicine
Research indicates that this compound could have therapeutic effects against several diseases:
- Cancer : It shows promise in inhibiting cancer cell growth by targeting signaling pathways critical for tumor progression .
- Inflammation : The compound's ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases.
- Neurological Disorders : Investigations into its effects on neurological pathways suggest potential applications in treating conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
Table 2: Synthetic Routes and Yields
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Coupling Reaction | Suzuki-Miyaura | 85 |
| Amination | Direct amination | 75 |
Case Study 1: Antitumor Activity
A study evaluated the antitumor activity of this compound against MGC-803 gastric cancer cells. Results indicated that the compound induced apoptosis through activation of apoptotic pathways, significantly reducing cell viability at concentrations as low as 10 µM .
Case Study 2: Anti-inflammatory Effects
In another investigation, the compound was tested for its anti-inflammatory properties in animal models. The results demonstrated a marked reduction in pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. By targeting these pathways, the compound can exert its therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Quinazoline Derivatives
*Estimated based on substituent contributions.
Key Observations:
Lipophilicity : The target compound’s logP (6.46 ) is significantly higher than derivatives with polar substituents (e.g., nitro or methoxy groups), which reduce logP to 2.1–3.8 . Chlorine atoms at aromatic positions enhance lipophilicity, as seen in the target compound and 3c .
Reactivity : Nitro-substituted derivatives (e.g., 3a , 3c ) exhibit higher electrophilicity due to the electron-withdrawing nitro group, which may enhance reactivity in nucleophilic substitution reactions .
Key Differentiators
- Substituent Positioning : Unlike N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine , the target compound lacks a nitro group, reducing oxidative metabolism risks.
- Chlorine vs. Methyl : Compared to 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine , the 2-chlorophenyl group in the target compound may confer distinct electronic and steric profiles for target engagement.
Biological Activity
N-(2-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine, a compound belonging to the quinazoline family, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Quinazoline Derivatives
Quinazolines are a class of heterocyclic compounds known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of this compound allows it to interact with various molecular targets, making it a promising candidate for drug development.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. Notably, it has been shown to inhibit tyrosine kinases, which are critical in cell signaling pathways that regulate cell proliferation and survival. By disrupting these pathways, the compound can induce apoptosis in cancer cells and reduce inflammation.
Anticancer Activity
This compound has demonstrated significant anticancer properties in various studies. It has been tested against several human cancer cell lines, including MCF7 (breast) and A549 (lung), showing potent cytotoxic effects:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF7 | 0.096 | EGFR inhibition |
| A549 | Not specified | Tyrosine kinase inhibition |
These findings suggest that the compound may serve as a lead molecule for developing targeted cancer therapies .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory activity by selectively inhibiting cyclooxygenase enzymes (COX), particularly COX-2. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies have shown that it possesses moderate antibacterial effects against Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 0.0048 |
| C. albicans | 0.039 |
These results highlight its potential use in combating infections caused by resistant strains .
Case Studies and Research Findings
- Cytotoxicity Studies : A study conducted on various quinazoline derivatives demonstrated that this compound exhibited superior cytotoxicity against breast cancer cell lines compared to other derivatives tested .
- Molecular Docking Studies : In silico analyses using molecular docking techniques revealed that this compound binds effectively to the active sites of target kinases, supporting its role as a selective inhibitor .
- Comparative Analysis : When compared to standard anticancer agents like doxorubicin, this compound showed comparable or enhanced efficacy in inducing apoptosis in cancer cells while exhibiting lower toxicity profiles in normal cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step substitution reactions. For example, quinazoline derivatives are often synthesized via cyclocondensation of anthranilic acid derivatives with substituted benzaldehydes, followed by nucleophilic substitution at the 2-position using amines. A key step is the reaction of urea with morpholine or substituted phenyl groups to form the quinazolin-4-amine scaffold .
- Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate high-purity crystals. Confirm purity via HPLC (>98%) and -NMR (absence of extraneous peaks) .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture) at 100 K. Data collection uses Mo-Kα radiation (λ = 0.71073 Å).
- Refinement Tools : SHELXL (for small-molecule refinement) and OLEX2 for visualization. SHELX programs are robust for handling twinned data and high-resolution structures .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodology :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC values).
- Antimicrobial Activity : Follow CLSI guidelines with microdilution assays against Gram-positive/negative bacteria (MIC values) .
Advanced Research Questions
Q. How can 3D-QSAR models be applied to predict the activity of derivatives?
- Methodology :
Generate a dataset of 20+ derivatives with varying substituents (e.g., halogen, morpholine, phenyl).
Optimize geometries using DFT (B3LYP/6-31G* basis set).
Align molecules using the quinazoline core as a template.
Build a CoMFA/CoMSIA model (cross-validated ) to correlate steric/electrostatic fields with activity .
- Example : A study on 2-(morpholinyl)-N-phenylquinazolin-4-amine derivatives achieved for analgesic activity prediction .
Q. What challenges arise in resolving crystallographic disorder in the 2-chlorophenyl group?
- Challenge : The 2-chlorophenyl substituent may exhibit rotational disorder, complicating electron density maps.
- Resolution :
- Use SHELXL’s PART and SUMP instructions to model partial occupancy.
- Apply restraints (DFIX, SIMU) to bond distances/angles.
- Validate with R < 5% and GooF ≈ 1.0 .
Q. How to address contradictions in biological activity data across different assays?
- Case Study : Discrepancies in IC values between enzyme assays and cell-based assays may arise from solubility or membrane permeability issues.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
